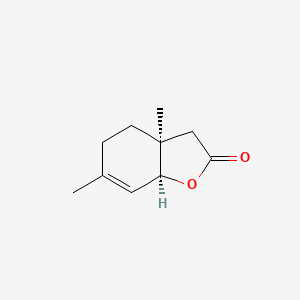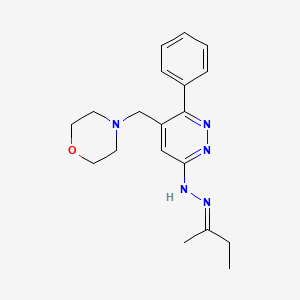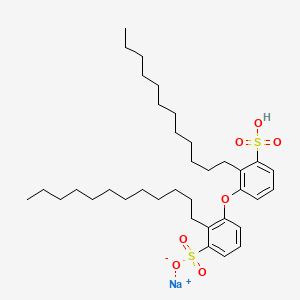
Disodium oxybis(dodecylbenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium oxybis(dodecylbenzenesulfonate) is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound consists of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group, making it effective in reducing surface tension and enhancing the mixing of water and oil-based substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium oxybis(dodecylbenzenesulfonate) is typically synthesized through a sulfonation reaction. The process involves the reaction of dodecylbenzene with sulfur trioxide or fuming sulfuric acid in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce the disodium salt .
Industrial Production Methods
The industrial production of disodium oxybis(dodecylbenzenesulfonate) follows a similar process but on a larger scale. The sulfonation reaction is carried out in large reactors, and the product is purified and dried to obtain the final compound. The production process is designed to ensure high yield and purity, meeting the quality standards required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium oxybis(dodecylbenzenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinates and thiols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Disodium oxybis(dodecylbenzenesulfonate) has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a dispersing agent in biochemical assays.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and bioavailability of drugs.
Mécanisme D'action
The mechanism of action of disodium oxybis(dodecylbenzenesulfonate) is primarily based on its surfactant properties. The compound reduces the surface tension between water and oil phases, allowing for better mixing and emulsification. The hydrophilic sulfonate head-group interacts with water molecules, while the hydrophobic alkylbenzene tail-group interacts with oil molecules. This dual interaction facilitates the formation of stable emulsions and dispersions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecylbenzenesulfonate: A similar anionic surfactant with a single dodecylbenzene sulfonate group.
Linear alkylbenzene sulfonates: A class of anionic surfactants with linear alkyl chains.
Branched alkylbenzene sulfonates: Anionic surfactants with branched alkyl chains
Uniqueness
Disodium oxybis(dodecylbenzenesulfonate) is unique due to its dual dodecylbenzene sulfonate groups connected by an oxygen bridge. This structure enhances its emulsifying and dispersing properties compared to similar compounds with single sulfonate groups. Additionally, its biodegradability and lower environmental impact make it a preferred choice in various applications .
Propriétés
Numéro CAS |
25167-32-2 |
|---|---|
Formule moléculaire |
C36H57NaO7S2 |
Poids moléculaire |
689.0 g/mol |
Nom IUPAC |
sodium;2-dodecyl-3-(2-dodecyl-3-sulfophenoxy)benzenesulfonate |
InChI |
InChI=1S/C36H58O7S2.Na/c1-3-5-7-9-11-13-15-17-19-21-25-31-33(27-23-29-35(31)44(37,38)39)43-34-28-24-30-36(45(40,41)42)32(34)26-22-20-18-16-14-12-10-8-6-4-2;/h23-24,27-30H,3-22,25-26H2,1-2H3,(H,37,38,39)(H,40,41,42);/q;+1/p-1 |
Clé InChI |
KCNGRVZRDYPLIV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCCCC.[Na+] |
Point d'ébullition |
212 °F at 760 mmHg (approximate, varies with concentration) (USCG, 1999) |
Densité |
1.161 at 77 °F (USCG, 1999) - Denser than water; will sink |
melting_point |
32 °F (USCG, 1999) |
Description physique |
Dodecyl diphenyl ether disulfonate solution appears as an aqueous solution. Light yellow to light brown liquid with a disinfectant-like odor. (USCG, 1999) Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



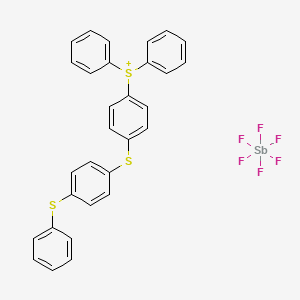

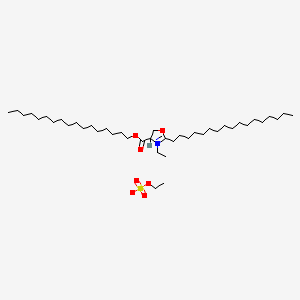
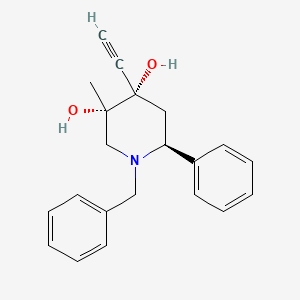
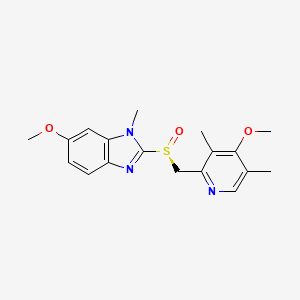
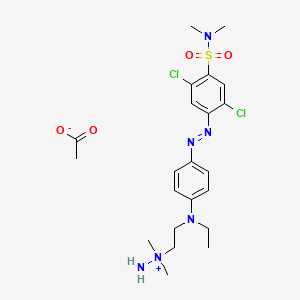
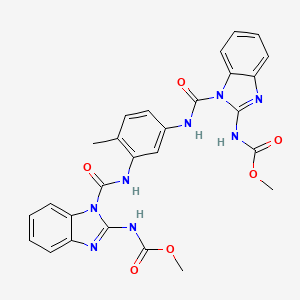

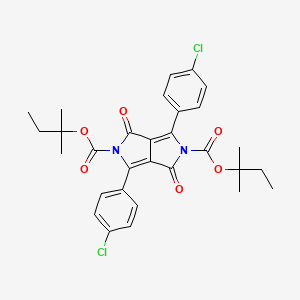

![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
